

Use of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile as a pharmaceutical intermediate.

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Compound of Interest

Compound Name: 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

Cat. No.: B1329718

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Application Notes and Protocols: 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile is a versatile pharmaceutical intermediate offering a unique structural motif for the synthesis of novel therapeutic agents. The incorporation of a cyclopropane ring, particularly when geminally substituted with an aromatic group and a reactive nitrile functionality, provides a valuable scaffold for drug discovery.^[1] The cyclopropyl group can enhance pharmacological properties such as metabolic stability, potency, and brain permeability, while potentially reducing off-target effects.^{[1][2]} This document provides detailed application notes on the utility of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** and protocols for its synthesis and derivatization.

The nitrile group in pharmaceuticals is a well-established pharmacophore and can participate in key binding interactions with biological targets.^[3] Furthermore, the nitrile can be readily converted into other important functional groups, such as primary amines and carboxylic acids,

opening up a wide array of possibilities for analog synthesis and the exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications

The 1-(4-methylphenyl)cyclopropane scaffold holds promise for the development of a wide range of therapeutic agents. Compounds containing cyclopropane rings have demonstrated diverse biological activities, including:

- **Antimicrobial and Antifungal Activity:** Cyclopropane-containing compounds have been investigated for their potential to combat bacterial and fungal infections.[\[4\]](#)[\[5\]](#)
- **Antiviral Activity:** The rigid nature of the cyclopropane ring can be exploited to design potent viral enzyme inhibitors.[\[5\]](#)[\[6\]](#)
- **Antitumor Activity:** Several cyclopropane derivatives have shown promise as anticancer agents.[\[5\]](#)[\[7\]](#)
- **Central Nervous System (CNS) Activity:** The structural features of this intermediate may be suitable for developing agents targeting CNS disorders, drawing parallels from pyrovalerone analogs that contain a 1-(4-methylphenyl) moiety and exhibit activity as monoamine uptake inhibitors.[\[8\]](#)

Data Presentation

Table 1: Physicochemical Properties of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** and its Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
1-(4-Methylphenyl)-1-cyclopropanecarbonitrile	C ₁₁ H ₁₁ N	157.21	71172-78-6
1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid	C ₁₁ H ₁₂ O ₂	176.21	83846-66-6
1-(4-Methylphenyl)cyclopropanamine	C ₁₀ H ₁₃ N	147.22	503417-31-0

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

This protocol describes a general method for the synthesis of 1,1-disubstituted cyclopropanes, adapted for the target molecule. The reaction proceeds via the cyclopropanation of an appropriate alkene precursor.

Materials:

- (4-Methylphenyl)acetonitrile
- 1,2-Dibromoethane
- Sodium amide (NaNH₂) or other strong base
- Anhydrous liquid ammonia
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ammonium chloride solution (saturated)
- Magnesium sulfate (anhydrous)

- Standard glassware for inert atmosphere reactions

Procedure:

- Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser under an inert atmosphere (e.g., argon or nitrogen).
- Add anhydrous liquid ammonia to the flask and cool to -78 °C.
- Slowly add sodium amide to the stirred liquid ammonia.
- Dissolve (4-Methylphenyl)acetonitrile in anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.
- After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.
- Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight, allowing the ammonia to evaporate.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hydrolysis of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** to **1-(4-Methylphenyl)-1-cyclopropanecarboxylic Acid**

Materials:

- **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Ethanol or ethylene glycol
- Water
- Hydrochloric acid (HCl)
- Diethyl ether or ethyl acetate
- Magnesium sulfate (anhydrous)

Procedure:

- In a round-bottom flask, dissolve **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** in ethanol.
- Add a solution of sodium hydroxide in water to the flask.
- Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
- Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
- Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid.[9][10]

Protocol 3: Reduction of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile to 1-(4-Methylphenyl)cyclopropanamine

Materials:

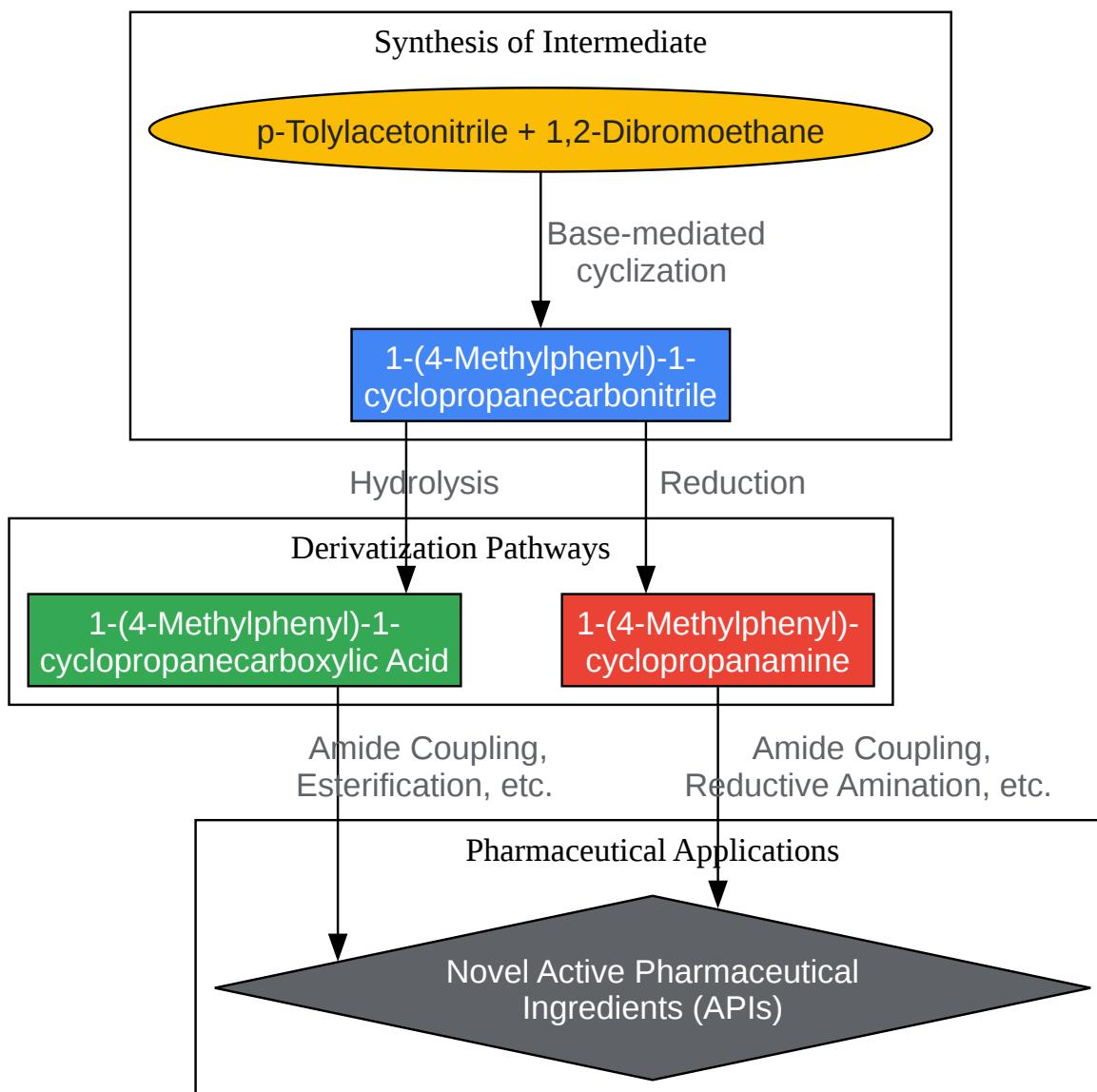
- **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**
- Lithium aluminum hydride (LiAlH_4) or Borane-THF complex
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Water
- Sodium hydroxide solution (15%)
- Magnesium sulfate (anhydrous)

Procedure:

- Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
- Suspend lithium aluminum hydride in anhydrous diethyl ether in the flask and cool to 0 °C in an ice bath.
- Dissolve **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** in anhydrous diethyl ether and add it dropwise to the LiAlH_4 suspension.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
- Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH_4 by the sequential dropwise addition of water, 15% aqueous sodium hydroxide solution, and then water again.
- Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

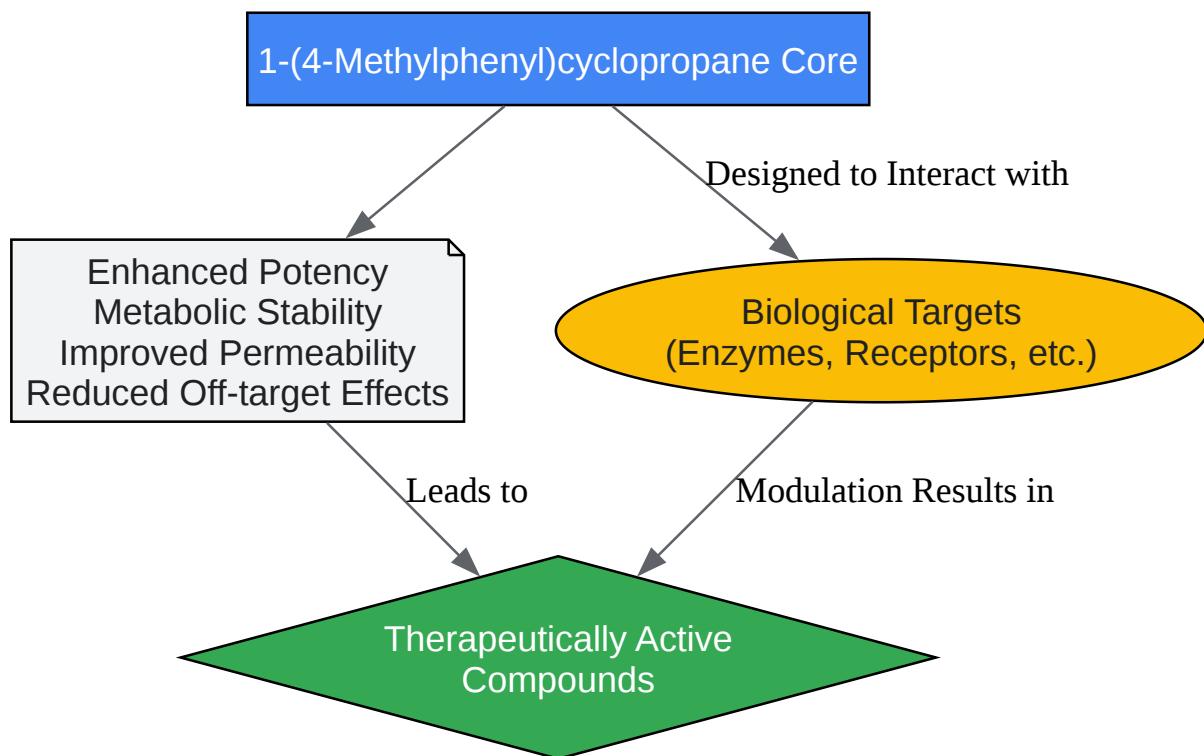
- Dry the combined organic filtrate over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield 1-(4-Methylphenyl)cyclopropanamine.[11]

Mandatory Visualization



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Caption: Synthetic workflow for **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** and its derivatives.



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Caption: Rationale for using the 1-(4-methylphenyl)cyclopropane scaffold in drug design.

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